N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine
Description
N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine is a complex organic compound that features both imidazole and quinoline moieties
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-11-16(19-7-4-9-21-10-8-18-12-21)20-17-14(13)5-3-6-15(17)22-2/h3,5-6,8,10-12H,4,7,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDVSBRFZKITJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the imidazole moiety through a series of substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine involves its interaction with biological macromolecules. The imidazole moiety can bind to metal ions, facilitating the formation of coordination complexes. These complexes can interact with DNA, leading to potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and DNA binding ability.
8-methoxyquinoline derivatives: Studied for their antimicrobial and anticancer activities.
Uniqueness
N-(3-imidazol-1-ylpropyl)-8-methoxy-4-methylquinolin-2-amine is unique due to its dual functionality, combining the properties of both imidazole and quinoline. This dual functionality enhances its versatility in various applications, making it a valuable compound in scientific research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
